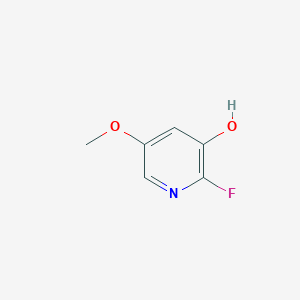
4-Bromo-2,5-difluorobenzoic acid chloride
Descripción general
Descripción
4-Bromo-2,5-difluorobenzoic acid chloride is a synthetic chemical compound widely used in scientific research. It is a derivative of benzoic acid, characterized by the presence of bromine and fluorine atoms on the benzene ring. This compound is known for its versatility and is used in various laboratory experiments due to its reactivity and stability.
Mecanismo De Acción
Target of Action
The primary target of 4-Bromo-2,5-difluorobenzoic acid is the dopamine neurotransmission system . It acts as a dopaminergic stabilizer , modulating the activity of dopamine, a key neurotransmitter involved in several central nervous system (CNS) functions .
Mode of Action
4-Bromo-2,5-difluorobenzoic acid interacts with its targets by modulating dopamine neurotransmission . It belongs to a unique class of derivatives known as 1-(4H-1,3-benzodioxin-2-yl)methanamine derivatives . The exact mechanism of interaction with its targets and the resulting changes are still under investigation.
Biochemical Pathways
The compound affects the dopamine neurotransmission pathway . Dopamine is a crucial neurotransmitter involved in various CNS functions, including cognition, reward, and motor control. By modulating this pathway, 4-Bromo-2,5-difluorobenzoic acid can influence these functions.
Pharmacokinetics
It has been noted for itsideal drug half-life and excellent efficacy , suggesting favorable pharmacokinetic properties.
Result of Action
The compound has shown promise in treating CNS disorders, including Alzheimer’s disease . It also demonstrates anti-cancer properties through its role in the synthesis of 5-oxo-4,5-dihydro-1H-1,2,4-triazole derivatives, which have proven effective in combating hyperproliferative diseases like cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2,5-difluorobenzoic acid. For instance, it should be stored in a sealed, dry environment at room temperature . It is also important to avoid dust formation and ensure adequate ventilation when handling the compound .
Análisis Bioquímico
Biochemical Properties
4-Bromo-2,5-difluorobenzoic acid chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with GPR119 agonists, where it acts as an intermediate in their preparation . The compound’s fluorinated structure allows it to act as a catalyst in various reactions, potentially leading to undesired side reactions if not carefully controlled . Its ability to interact with different biomolecules makes it a valuable tool in biochemical research.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell behavior, including alterations in metabolic flux and gene expression patterns
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, affecting cellular function and behavior . The compound’s ability to modulate enzyme activity and gene expression highlights its importance in biochemical research and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to changes in its biochemical properties and interactions with cellular components . Understanding these temporal effects is essential for optimizing its use in laboratory experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s impact on cellular function changes significantly with varying dosages . These findings are crucial for determining the optimal dosage for therapeutic applications and minimizing potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation within cells . Understanding these transport mechanisms is essential for optimizing its use in biochemical research and therapeutic applications.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,5-difluorobenzoic acid chloride typically involves the reaction of 4-Bromo-2,5-difluorobenzoic acid with thionyl chloride. The process is as follows:
Starting Material: 4-Bromo-2,5-difluorobenzoic acid.
Reagent: Thionyl chloride (SOCl₂).
Conditions: The reaction is carried out at elevated temperatures, typically around 80°C, for 1.5 hours.
Procedure: The mixture is stirred, cooled to room temperature, and then evaporated under reduced pressure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2,5-difluorobenzoic acid chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the acyl chloride group.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Coupling Reactions: Reagents include aryl boronic acids and palladium catalysts.
Major Products
Substitution Products: Depending on the nucleophile, products can include amides, esters, and thioesters.
Coupling Products: Biaryl compounds are the major products formed in coupling reactions.
Aplicaciones Científicas De Investigación
4-Bromo-2,5-difluorobenzoic acid chloride is used in various fields of scientific research:
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2,5-difluorobenzoic acid: The parent compound, lacking the acyl chloride group.
4-Bromo-2,5-difluoroaniline: An amine derivative.
4-Bromo-2,5-difluorobenzaldehyde: An aldehyde derivative.
Uniqueness
4-Bromo-2,5-difluorobenzoic acid chloride is unique due to its acyl chloride functionality, which makes it highly reactive and suitable for a wide range of chemical transformations. This reactivity distinguishes it from its parent acid and other derivatives, making it a valuable intermediate in organic synthesis .
Propiedades
IUPAC Name |
4-bromo-2,5-difluorobenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF2O/c8-4-2-5(10)3(7(9)12)1-6(4)11/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDBFYOULUGQKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)F)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B3346722.png)

![Glycine, N-[N-[N-[[(phenylmethyl)thio]acetyl]glycyl]glycyl]-](/img/structure/B3346725.png)





![3-chloro-5H-chromeno[4,3-c]pyridazine](/img/structure/B3346781.png)


